molecular formula C12H13NO3 B12887534 (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate

(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate

Cat. No.: B12887534
M. Wt: 219.24 g/mol
InChI Key: LIPYUHCJONZPBY-MNOVXSKESA-N
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Description

(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound belongs to the class of dihydroisoxazoles, which are known for their diverse biological activities and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to more saturated structures.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce more saturated compounds.

Scientific Research Applications

(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Methyl 3-methyl-5-phenylisoxazole-4-carboxylate: A structurally related compound without the dihydroisoxazole ring.

    Phenylisoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring.

Uniqueness

(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and other related compounds.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl (4R,5R)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H13NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3/t10-,11+/m1/s1

InChI Key

LIPYUHCJONZPBY-MNOVXSKESA-N

Isomeric SMILES

CC1=NO[C@H]([C@@H]1C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CC1=NOC(C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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